molecular formula C13H10FNO2 B6365311 5-(4-Fluoro-3-methylphenyl)picolinic acid CAS No. 1261906-39-1

5-(4-Fluoro-3-methylphenyl)picolinic acid

Cat. No.: B6365311
CAS No.: 1261906-39-1
M. Wt: 231.22 g/mol
InChI Key: FPJZRQJIIXYNPS-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 4-fluoro-3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of 4-fluoro-3-methylphenylboronic acid with picolinic acid under mild and functional group-tolerant conditions . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound acts by binding to zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in its antiviral and immunomodulatory activities, where it interferes with viral replication and packaging processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-picolinic acid
  • 5-(Trifluoromethyl)picolinic acid
  • 4-Fluoro-3-methylphenylboronic acid

Uniqueness

5-(4-Fluoro-3-methylphenyl)picolinic acid stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-9(2-4-11(8)14)10-3-5-12(13(16)17)15-7-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJZRQJIIXYNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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